molecular formula H4N2.H2O<br>H6N2O B159062 Hydrazine hydrate CAS No. 10217-52-4

Hydrazine hydrate

Cat. No.: B159062
CAS No.: 10217-52-4
M. Wt: 50.061 g/mol
InChI Key: IKDUDTNKRLTJSI-UHFFFAOYSA-N
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Description

Hydrazine hydrate, with the chemical formula N₂H₄·H₂O, is a colorless liquid that is highly soluble in water and has a strong ammonia-like odor. It is widely used in various industrial applications due to its strong reducing properties and ability to form stable complexes with many metal ions . This compound is known for its versatility and is utilized in fields ranging from aerospace to pharmaceuticals.

Mechanism of Action

Target of Action

Hydrazine hydrate primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone , a process that is similar to imine formation . This reaction is a key step in the Wolff-Kishner reduction , a method used to convert carbonyl groups to methylene groups .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conversion of carbonyl compounds to hydrazones . This process is a key step in the Wolff-Kishner reduction, which is used to convert aldehydes and ketones to alkanes . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

It is known that this compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce many functional groups , such as carbonyl compounds, alkenes, alkynes . It is also used in the production of foams and polymer materials, where its decomposition generates gases that create a cellular structure within the material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in marine engineering, this compound has been used as a high-efficiency corrosion inhibitor . The efficiency of this corrosion inhibition increases with the concentration of this compound . Additionally, the volatility of this compound can lead to its rapid evaporation, which can affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Hydrazine hydrate is a highly reactive base and reducing agent . It participates in a variety of biochemical reactions, particularly in the synthesis of hydrazones, quinazolines, and Schiff bases . The reactivity of this compound allows it to interact with various biomolecules, including enzymes and proteins. For instance, it reacts with carbonyls to form hydrazones, a process that is similar to imine formation .

Cellular Effects

Exposure to this compound can have significant effects on various types of cells and cellular processes . It can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . It has been reported to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury . Moreover, this compound is toxic if swallowed and may cause digestive tract burns, central nervous system effects, and methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with carbonyls to form hydrazones, which can then be further converted to the corresponding alkane by reaction with base and heat .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For instance, the reaction of acetone with hydrazine free base and HCl salts has been investigated, and conditions were developed for quantitative and fast conversion to acetone azine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Acute toxic exposures to hydrazine and its derivatives are rare, and data are largely based on animal studies . Neurologic presentations can vary based on exposure compound and dose .

Transport and Distribution

The presence of water in this compound helps to reduce its reactivity and volatility, making it safer to handle and store . This stability also allows for easier transportation and distribution of this compound compared to pure hydrazine .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Hydrazine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Hydrazine Hydrate: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where aqueous solutions are required, such as in boiler feedwater treatment and certain pharmaceutical syntheses .

This compound’s versatility and strong reducing properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

hydrazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUDTNKRLTJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7803-57-8, 302-01-2 (Parent)
Record name Hydrazine hydrate (1:1)
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Record name Hydrazine hydrate
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DSSTOX Substance ID

DTXSID9037240
Record name Hydrazine hydrate (1:1)
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Molecular Weight

50.061 g/mol
Source PubChem
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Physical Description

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO]
Record name Hydrazine hydrate
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CAS No.

10217-52-4, 7803-57-8
Record name Hydrazine, hydrate
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Record name Hydrazine hydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, hydrate
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Record name Hydrazine hydrate (1:1)
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Record name Hydrazine, monohydrate
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Record name Hydrazine, monohydrate
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Record name HYDRAZINE HYDRATE
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-pyridazin-4-yl-benzoic acid methyl ester [prepared by the following sequence: i.) An equimolar mixture of glyoxylic acid and m-tolyl-acetaldehyde [CAS-No. 72927-80-1] was heated to 135° C. for 17 h. ii.) The obtained crude 5-hydroxy-4-(m-tolyl)-2(5H)-furanone and hydrazine hydrate in BuOH were refluxed for 18 h according to J. Med. Chem. 1987, 30, 239. iii.) The obtained 5-m-tolyl-2H-pyridazin-3-one was heated with excess phosphorous oxychloride to 95° C. for 4 h. iv.) The obtained 3-chloro-5-m-tolyl-pyridazine was hydrogenated in MeOH and EtOAc over 5% Pd/C in the presence of NaOAc at 23° C. v.) The obtained 4-m-tolyl-pyridazine was oxidized with KMnO4 in aqueous HOAc at 100° C. for 4 h. vi.) The obtained 3-pyridazin-4-yl-benzoic acid was esterified with SOCl2 in MeOH at 60° C.] by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow oil (554 mg).
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Synthesis routes and methods III

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
Quantity
30 mL
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solvent
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Name
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
1.8 g
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Synthesis routes and methods IV

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
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solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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5.7 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine hydrate
Reactant of Route 2
Hydrazine hydrate
Reactant of Route 3
Hydrazine hydrate
Reactant of Route 4
Hydrazine hydrate
Reactant of Route 5
Hydrazine hydrate
Reactant of Route 6
Hydrazine hydrate

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